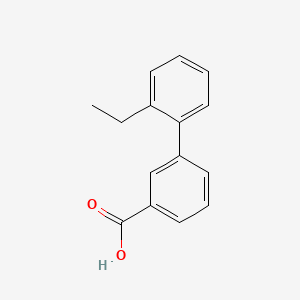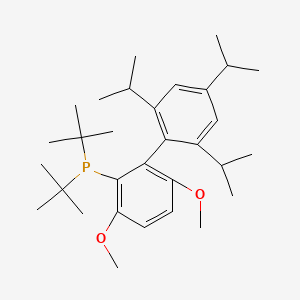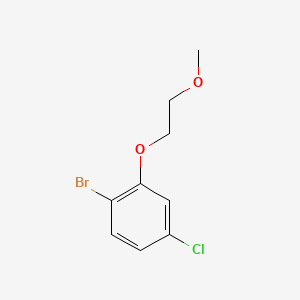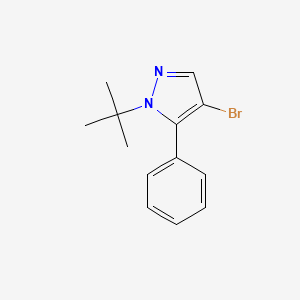
4-bromo-1-tert-butyl-5-phenyl-1H-pyrazole
Overview
Description
“4-bromo-1-tert-butyl-5-phenyl-1H-pyrazole” is a chemical compound with the molecular formula C13H15BrN2 . It is a pyrazole derivative, which is a class of compounds that have a five-membered aromatic ring structure containing two nitrogen atoms .
Synthesis Analysis
The synthesis of pyrazole derivatives like “this compound” has been reported in various studies . One method involves the condensation of a chalcone with p - ((t -butyl)phenyl)hydrazine in the presence of copper triflate and 1-butyl-3-methylimidazolium hexafluorophosphate . Another method involves the preparation of pyrazole bromide from potassium tricyanomethanide in only two steps, featuring a selective Sandmeyer reaction on the corresponding diaminopyrazole .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C13H15BrN2/c1-13(2,3)16-12(11(14)9-15-16)10-7-5-4-6-8-10/h4-9H,1-3H3 . This indicates that the compound has a pyrazole ring substituted with a bromine atom, a tert-butyl group, and a phenyl group .
Chemical Reactions Analysis
“this compound” is a heteroaryl halide and its cyanation in the presence of palladium catalysts has been reported . It is also reported to react with titanium tetrachloride to afford binary adducts .
Physical And Chemical Properties Analysis
“this compound” is a white to off-white solid with a molecular weight of 279.18 .
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Pyrazole derivatives are valuable building blocks for synthesizing a wide array of heterocyclic compounds. The reactivity of pyrazole-based compounds, such as those incorporating a dicyanomethylene group, facilitates the synthesis of various classes of heterocycles, including pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, spiropyrans, and others. This versatility underlines the significance of pyrazole derivatives in the generation of novel chemical entities with potential applications in pharmaceuticals and dyes. The unique reactivity of these compounds provides mild reaction conditions for creating a diverse range of heterocyclic compounds from a wide array of precursors, including amines, α-aminocarboxylic acids, phenols, and malononitriles (Gomaa & Ali, 2020).
Therapeutic Applications
Pyrazoline derivatives exhibit a broad spectrum of biological activities, making them a focal point of research in therapeutic applications. Their pharmacological effects include antimicrobial, anti-inflammatory, analgesic, antidepressant, anticancer, and many more. This wide range of activities highlights the therapeutic potential of pyrazoline derivatives in developing new drugs and treatment strategies. The exploration of pyrazoline's therapeutic applications continues to evolve, with ongoing research aimed at discovering and synthesizing new pyrazoline derivatives with enhanced biological activities and potential therapeutic uses (Shaaban, Mayhoub, & Farag, 2012).
Medicinal Chemistry
In medicinal chemistry, pyrazoles serve as key scaffolds for the development of drugs targeting various diseases. The synthesis of pyrazole heterocycles is a critical area of study, with these compounds displaying a wide array of biological activities such as anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, and anti-HIV properties. Recent advancements have further underscored the importance of pyrazoles in the discovery and development of new therapeutic agents, highlighting their role in addressing a range of health conditions (Dar & Shamsuzzaman, 2015).
Safety and Hazards
Mechanism of Action
Target of Action
Pyrazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors, depending on their specific structural features .
Mode of Action
Bromopyrazole derivatives are known to undergo reactions in the presence of palladium catalysts . These reactions could potentially lead to changes in the targets they interact with.
Biochemical Pathways
It’s known that bromopyrazole derivatives can react with titanium tetrachloride to afford binary adducts , which could potentially affect various biochemical pathways.
Result of Action
It’s known that bromopyrazole derivatives can inhibit the oxidative phosphorylation, the atp -32 p exchange reaction, and energy dependent and independent calcium uptake .
Action Environment
It’s known that the compound is a white to off-white solid and is stored in a refrigerator , suggesting that temperature and light exposure could potentially affect its stability.
Biochemical Analysis
Biochemical Properties
4-Bromo-1-tert-butyl-5-phenyl-1H-pyrazole plays a significant role in various biochemical reactions. It has been observed to interact with several enzymes and proteins, influencing their activity and function. For instance, it can act as an inhibitor for certain enzymes involved in metabolic pathways, thereby modulating the biochemical processes within cells. The compound’s interaction with enzymes such as cytochrome P450 and kinases has been studied, revealing its potential to alter enzyme activity and affect cellular metabolism .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound can modulate the activity of signaling molecules such as protein kinases, leading to changes in downstream signaling pathways. This modulation can result in altered gene expression patterns, affecting cellular functions such as proliferation, differentiation, and apoptosis . Additionally, this compound has been found to impact cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can bind to the active sites of enzymes, inhibiting their activity and preventing substrate binding. This inhibition can lead to a cascade of effects on cellular processes, including changes in gene expression and metabolic pathways. Additionally, this compound can interact with transcription factors, influencing their ability to regulate gene expression . These molecular interactions highlight the compound’s potential as a modulator of biochemical and cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but can degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound has been observed to result in sustained inhibition of enzyme activity and alterations in cellular metabolism, highlighting the importance of temporal factors in its biochemical analysis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, it can lead to adverse effects such as enzyme inhibition, metabolic disturbances, and cellular toxicity . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels. These findings underscore the importance of dosage considerations in the study of this compound .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound has been shown to inhibit key enzymes in metabolic pathways, leading to changes in metabolite levels and metabolic flux . For example, its interaction with cytochrome P450 enzymes can affect the metabolism of other compounds, influencing their bioavailability and activity. These interactions highlight the compound’s role in modulating metabolic processes within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for understanding its biochemical effects. The compound can interact with transporters and binding proteins, influencing its localization and accumulation within specific cellular compartments . Studies have shown that this compound can be transported across cell membranes and distributed within various tissues, affecting its overall bioactivity and function.
properties
IUPAC Name |
4-bromo-1-tert-butyl-5-phenylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2/c1-13(2,3)16-12(11(14)9-15-16)10-7-5-4-6-8-10/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJPZALIOQKEUGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C(C=N1)Br)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10693321 | |
| Record name | 4-Bromo-1-tert-butyl-5-phenyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10693321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1269291-10-2 | |
| Record name | 1H-Pyrazole, 4-bromo-1-(1,1-dimethylethyl)-5-phenyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1269291-10-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-1-tert-butyl-5-phenyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10693321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



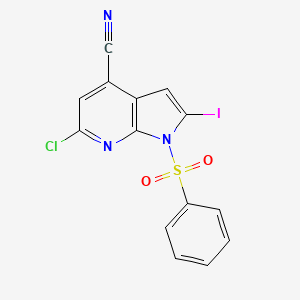
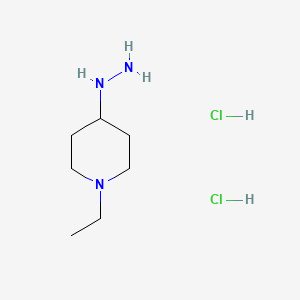
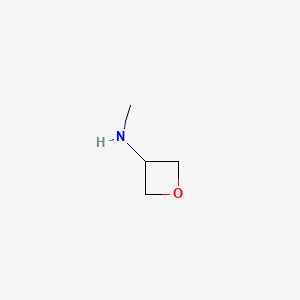
![5-Bromo-1-ethyl-6-fluoro-1H-benzo[d]imidazole](/img/structure/B580613.png)
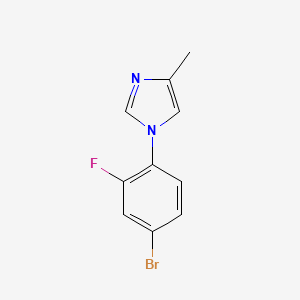

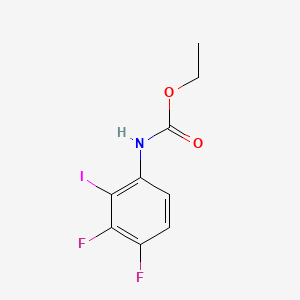
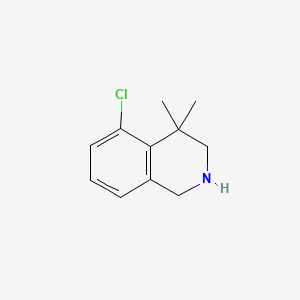
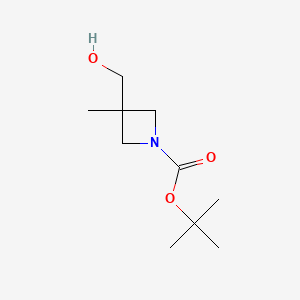

![4,6-Dichloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B580625.png)
